1-Propan-2-yl-1,5-diazocane
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Overview
Description
1-Isopropyloctahydro-1,5-diazocine is a chemical compound belonging to the diazocine family. Diazocines are eight-membered heterocycles containing six carbon atoms and two nitrogen atoms. These compounds are known for their unique structural properties, which include a saddle or boat-shaped conformation. The structure of 1-Isopropyloctahydro-1,5-diazocine is analogous to cyclooctatetraenes and 8annulenes, making it an interesting subject for studies in aromaticity and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyloctahydro-1,5-diazocine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminobenzophenones with suitable aldehydes or ketones. The reaction is often catalyzed by acids and proceeds through a series of intermediate steps to form the desired diazocine ring .
Industrial Production Methods
Industrial production of 1-Isopropyloctahydro-1,5-diazocine may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of metal-free conditions and environmentally benign solvents is also a focus in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyloctahydro-1,5-diazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with diazocines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions typically result in the formation of various substituted diazocines .
Scientific Research Applications
1-Isopropyloctahydro-1,5-diazocine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Industry: Used in the development of advanced materials, including photoresponsive and chromic materials
Mechanism of Action
The mechanism of action of 1-Isopropyloctahydro-1,5-diazocine involves its interaction with specific molecular targets. The compound can undergo conformational changes that allow it to bind to various receptors or enzymes, thereby modulating their activity. The pathways involved in these interactions are often related to the compound’s ability to undergo reversible isomerization and its unique structural properties .
Comparison with Similar Compounds
Similar Compounds
11,12-Dihydrodibenzo[c,g]-1,2-diazocine: Known for its photochromic properties and inverted switching behavior.
Dibenzo[b,f][1,5]-diazocine: Widely studied for its structural and electronic properties.
Amine-substituted diazocines: These derivatives exhibit unique electrochemical and photophysical properties.
Uniqueness
1-Isopropyloctahydro-1,5-diazocine stands out due to its specific isopropyl substitution, which imparts unique steric and electronic effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
174680-07-0 |
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Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-propan-2-yl-1,5-diazocane |
InChI |
InChI=1S/C9H20N2/c1-9(2)11-7-3-5-10-6-4-8-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
ZTUIWSJUPJWKLN-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCNCCC1 |
Canonical SMILES |
CC(C)N1CCCNCCC1 |
Synonyms |
1,5-Diazocine,octahydro-1-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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